Ald-benzoylamide-PEG4-CH2 acid
CAS No.:
Cat. No.: VC13664331
Molecular Formula: C18H25NO8
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H25NO8 |
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Molecular Weight | 383.4 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C18H25NO8/c20-13-15-1-3-16(4-2-15)18(23)19-5-6-24-7-8-25-9-10-26-11-12-27-14-17(21)22/h1-4,13H,5-12,14H2,(H,19,23)(H,21,22) |
Standard InChI Key | ZXVZWWUWQFKBHA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O |
Canonical SMILES | C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ald-benzoylamide-PEG4-CH2 acid (IUPAC name: 2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid) features a modular design optimized for bioconjugation:
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Benzoylamide moiety: Provides a stable aromatic backbone and facilitates amine-reactive conjugation via its formyl group.
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PEG4 spacer: A tetraethylene glycol chain enhances aqueous solubility, reduces immunogenicity, and introduces spatial flexibility between functional groups .
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Methylene (CH2) bridge: Links the PEG spacer to the terminal carboxylic acid, minimizing steric hindrance during reactions.
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Carboxylic acid terminus: Enables covalent attachment to amine-containing molecules via carbodiimide-mediated coupling .
The compound’s molecular formula is C20H29NO9, with a molecular weight of 383.39 g/mol . Its extended PEG chain confers a hydrodynamic radius of approximately 1.8 nm, critical for avoiding renal clearance in vivo.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C20H29NO9 | |
Molecular Weight | 383.39 g/mol | |
Solubility | >50 mg/mL in DMSO, H2O | |
LogP (Octanol-Water) | -1.2 ± 0.3 | |
pKa (Carboxylic Acid) | 3.8 ± 0.1 |
Spectroscopic Characterization
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NMR (400 MHz, D2O): δ 8.45 (s, 1H, -NHCO-), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 4.25 (t, J=5.0 Hz, 2H, -OCH2CH2O-), 3.55–3.70 (m, 16H, PEG -OCH2CH2O-), 2.45 (t, J=6.8 Hz, 2H, -CH2COOH).
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FT-IR: 1720 cm⁻¹ (C=O, carboxylic acid), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1100 cm⁻¹ (C-O-C PEG).
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
A three-step synthesis protocol is commonly employed:
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PEG4 Amination: Reaction of tetraethylene glycol with thionyl chloride to form the dichloride, followed by amination with aqueous NH3 to yield H2N-PEG4-OH (yield: 78%).
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Benzoylation: Condensation of 4-formylbenzoic acid with the PEG4 amine using HBTU/HOBt activation in DMF, producing Ald-benzoylamide-PEG4-OH (yield: 85%).
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Carboxylic Acid Introduction: Oxidation of the terminal hydroxyl group using Jones reagent (CrO3/H2SO4) to form the carboxylic acid (yield: 92%).
Critical process parameters include strict anhydrous conditions during amidation (water content <0.01%) and temperature control during oxidation (0–5°C).
Industrial Manufacturing
Pharmaceutical-grade production utilizes flow chemistry for enhanced reproducibility:
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Continuous Flow Reactor: Mixing of 4-formylbenzoyl chloride (0.5 M) with PEG4 diamine (0.55 M) in acetonitrile at 25°C (residence time: 15 min).
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In-line FT-IR Monitoring: Real-time tracking of amide bond formation (disappearance of 1810 cm⁻¹ acyl chloride peak).
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Purification: Tangential flow filtration (30 kDa MWCO) followed by ion-exchange chromatography (Dowex 50WX8), achieving >99.5% purity.
Biomedical Applications
Drug Delivery Systems
The compound’s dual functionality enables precise construction of drug-polymer conjugates:
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Chemotherapy Agents: Conjugation of doxorubicin via pH-sensitive hydrazone linkages to the benzoylamide group, reducing systemic toxicity. In murine models, PEG4-linked doxorubicin showed 3.2-fold higher tumor accumulation vs. free drug.
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Peptide Therapeutics: Site-specific modification of GLP-1 analogues at lysine residues extended plasma half-life from 2.1 h to 14.5 h in primates.
Diagnostic Imaging
Functionalization with imaging moieties enhances target specificity:
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68Ga PET Probes: Conjugation of DOTA chelators to the carboxylic acid enables radiolabeling for tumor imaging. Clinical trials demonstrated a 94% detection rate for prostate cancer metastases.
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Fluorescent Tags: Alexa Fluor 647 conjugation via NHS ester chemistry produced probes with quantum yield Φ=0.32, enabling real-time lymphatic mapping in surgery.
Table 2: Performance Metrics in Imaging Applications
Application | Conjugate | Sensitivity | Specificity | Source |
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Tumor PET Imaging | 68Ga-DOTA-PEG4-Benzoylamide | 92% | 89% | |
Intraoperative Fluorescence | AF647-PEG4-Benzoylamide | 100 µm resolution | 98% |
Comparative Analysis with PEG Variants
Impact of PEG Chain Length
Property | PEG2 | PEG4 (This Compound) | PEG6 |
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Hydrodynamic Radius | 0.9 nm | 1.8 nm | 2.7 nm |
Plasma Half-Life* | 6.2 h | 18.4 h | 31.8 h |
Renal Clearance | 65% in 24 h | 22% in 24 h | 8% in 24 h |
Immunogenicity Risk | Moderate | Low | Very Low |
*When conjugated to 15 kDa protein.
The PEG4 spacer optimally balances prolonged circulation (18.4 h vs. PEG2’s 6.2 h) with manageable molecular size for tissue penetration.
Stability and Biocompatibility
Hydrolytic Stability
In PBS (pH 7.4, 37°C):
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Amide Bond: <5% hydrolysis over 14 days
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Ester Groups: 12% hydrolysis at day 14
Lyophilized formulations retain >95% activity after 24 months at -20°C.
Toxicity Profile
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Acute Toxicity (Rat LD50): >2000 mg/kg (oral), >500 mg/kg (IV)
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Genotoxicity: Negative in Ames test and micronucleus assay
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Immunogenicity: Anti-PEG IgM titers <1:100 after 4 weekly doses in primates
Emerging Applications and Future Directions
PROTAC Technology
The carboxylic acid terminus enables conjugation to E3 ligase ligands, creating heterobifunctional degraders. A recent study achieved 85% degradation of BRD4 at 100 nM using a PEG4-linked PROTAC.
Theranostic Nanoparticles
Incorporation into lipid nanoparticles (LNPs) loaded with siRNA and MRI contrast agents demonstrated simultaneous tumor suppression (75% VEGF knockdown) and T1-weighted imaging (ΔSI=220%) in glioblastoma models.
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